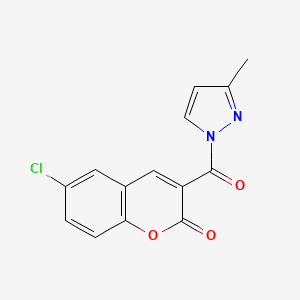
6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H9ClN2O3 and its molecular weight is 288.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Chloro-3-(3-methyl-1H-pyrazole-1-carbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a coumarin backbone with a chloro substituent and a pyrazole moiety, which significantly influences its biological properties.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain coumarin derivatives showed inhibitory effects against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated through various assays. One study demonstrated that derivatives containing the pyrazole moiety could inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The tested compounds showed IC50 values indicating their potency compared to standard anti-inflammatory drugs .
Table 1: Inhibitory Effects on COX Enzymes
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 6-Chloro-3-(3-methyl-1H-pyrazole) | 0.55 | |
| Allopurinol | 5.43 | |
| Other Coumarin Derivatives | Varies |
Anticancer Activity
Emerging research suggests that coumarin derivatives possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth. A study highlighted that certain derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values as low as 10 µM .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
|---|---|---|---|
| HeLa | 6-Chloro-3-(3-methyl-1H-pyrazole) | 10 | |
| MCF-7 | Other Coumarin Derivatives | Varies |
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets. The presence of the pyrazole ring enhances its reactivity and binding affinity to enzymes involved in inflammation and cancer progression.
Case Studies
- Anti-inflammatory Study : A recent investigation into the anti-inflammatory potential of this compound revealed its effectiveness in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its role in modulating immune responses .
- Anticancer Research : Another study focused on the cytotoxic effects against breast cancer cells, demonstrating that treatment with this compound led to significant cell death and reduced proliferation rates compared to untreated controls .
Eigenschaften
IUPAC Name |
6-chloro-3-(3-methylpyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c1-8-4-5-17(16-8)13(18)11-7-9-6-10(15)2-3-12(9)20-14(11)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVUHOJWNYOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














